molecular formula C18H16ClFN2O2 B2780571 2-Chloro-1-[3-(3-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone CAS No. 1046722-29-5

2-Chloro-1-[3-(3-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone

Cat. No.: B2780571
CAS No.: 1046722-29-5
M. Wt: 346.79
InChI Key: ITYOZDFZTKOPFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-[3-(3-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone is a useful research compound. Its molecular formula is C18H16ClFN2O2 and its molecular weight is 346.79. The purity is usually 95%.
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Scientific Research Applications

Fluorescence Tuning in Solid-State

Tuning Solid-State Fluorescence : One study explored the tuning of solid-state fluorescence by manipulating the arrangement of anthracene fluorophores within crystals of a similar compound. This compound demonstrated different fluorescent colors and host–guest structures depending on the guest molecules in its crystal structures. This property is significant for applications in materials science, particularly in developing new fluorescent materials for sensors or imaging technologies (Dong et al., 2012).

Antimicrobial Activity

Novel Schiff Bases and Antimicrobial Activity : Research into novel Schiff bases derived from similar compounds has shown antimicrobial activity. The study synthesized novel compounds and screened them for their in vitro antimicrobial properties, revealing that some derivatives exhibit significant activity against various pathogens. This highlights the compound's potential role in developing new antimicrobial agents (Puthran et al., 2019).

Molecular Docking and Analysis

Molecular Docking Studies : Another study focused on the molecular structure, vibrational frequencies, and molecular docking of a similar compound. The research provided insights into the compound's stability, charge transfer, and potential inhibitory activity against specific enzymes, suggesting its utility in drug design and development (Mary et al., 2015).

Synthesis and Characterization

Synthesis and Structure-Activity Relationships : The synthesis and evaluation of pyrazole derivatives as potential inhibitors of bacterial fatty acid biosynthesis enzyme FabH were also investigated. These derivatives exhibit strong antibacterial activity, indicating their potential as leads for antibacterial drug development (Lv et al., 2010).

Chemical Synthesis and Applications

Chemical Synthesis for Heterocyclic Compounds : The utility of similar compounds in synthesizing heterocyclic compounds like isoxazoles and their antimicrobial properties were also examined. This underscores the importance of such compounds in organic synthesis and the development of new molecules with potential biological activities (Kumar et al., 2019).

Properties

IUPAC Name

2-chloro-1-[3-(3-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN2O2/c1-24-15-7-5-12(6-8-15)16-10-17(22(21-16)18(23)11-19)13-3-2-4-14(20)9-13/h2-9,17H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITYOZDFZTKOPFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)F)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.